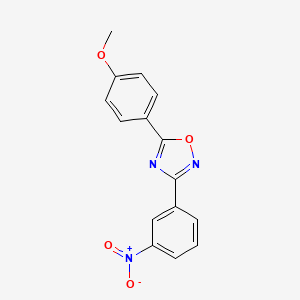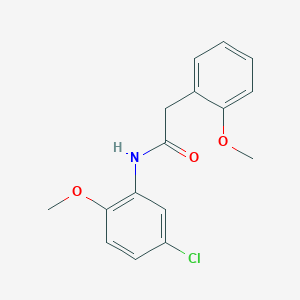![molecular formula C16H24N4O3 B5564473 N-cyclopropyl-3-[5-(ethoxyacetyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5564473.png)
N-cyclopropyl-3-[5-(ethoxyacetyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-cyclopropyl-3-[5-(ethoxyacetyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide involves complex reactions, including cyclization and acylation. For example, the reaction of specific cyclopropa pyrazolo pyrimidine derivatives with primary amines leads to various products through ring transformation and fission processes, demonstrating the complexity of synthesizing such compounds (Kurihara et al., 1982).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is intricate, involving cyclopropyl groups and pyrazolo pyrimidine rings. These structures undergo various transformations under different conditions, revealing their reactive nature and potential for forming diverse derivatives (Kurihara et al., 1982).
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to a variety of products, depending on the reagents and conditions. For instance, catalytic hydrogenation can cause ring fission of the cyclopropane ring, while reactions with amines can produce multiple derivatives, showcasing the chemical versatility and reactivity of such compounds (Kurihara et al., 1982).
Applications De Recherche Scientifique
Synthesis and Anti-tumor Activities
Research has shown that compounds similar to N-cyclopropyl-3-[5-(ethoxyacetyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide, specifically those derived from cyanoacetylhydrazine, can be synthesized into various heterocyclic derivatives like pyrazole, thiophene, thieno[2,3-b]pyridine, and thiazole. These derivatives have been evaluated for anti-tumor activities against different human tumor cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. Some of these compounds have shown inhibitory effects that are significantly higher than those of the reference drug, doxorubicin (Mohareb, Abdallah, & Abdelaziz, 2013).
Novel Synthesis for Anti-tumor Applications
Another study demonstrates the use of cyanoacetylhydrazine in the synthesis of novel pyrazole derivatives, which were then tested for their anti-tumor activities. These novel compounds were synthesized into new thiophene, pyran, thiazole, and other fused heterocyclic derivatives. Their anti-tumor activities were evaluated against several human tumor cell lines, and some of these compounds showed significantly higher inhibitory effects compared to doxorubicin (Mohareb, El-Sayed, & Abdelaziz, 2012).
Cyclopropanation in Chemical Synthesis
In the realm of chemical synthesis, compounds with structural similarities have been used in various reactions, such as cyclopropanation. This involves the creation of cyclopropane rings, a key structural element in many biologically active molecules. For instance, dirhodium tetraprolinate has been employed as a catalyst in the asymmetric cyclopropanation of certain compounds, achieving high turnover numbers and frequencies (Davies & Venkataramani, 2003).
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, particularly pyrazoles and pyrazolines, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The synthesis of novel pyrazole-3,4-dicarboxylates and their derivatives, for example, has been explored for potential cytotoxic activities against specific cell lines (Sekkak et al., 2013).
Propriétés
IUPAC Name |
N-cyclopropyl-3-[5-(2-ethoxyacetyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-2-23-11-16(22)19-7-8-20-14(10-19)9-13(18-20)5-6-15(21)17-12-3-4-12/h9,12H,2-8,10-11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEGLVNUHAKSJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN2C(=CC(=N2)CCC(=O)NC3CC3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide](/img/structure/B5564395.png)

![N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5564400.png)
![3-fluoro-N-{2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5564406.png)

![1-{[1-(methylsulfonyl)piperidin-4-yl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5564414.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperidine](/img/structure/B5564422.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5564439.png)
![4-({4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5564447.png)
![methyl 3-[(1-azepanylcarbonothioyl)amino]benzoate](/img/structure/B5564457.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5564460.png)

![1-[7-chloro-2-(2-methoxyphenyl)-3-quinolinyl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5564487.png)